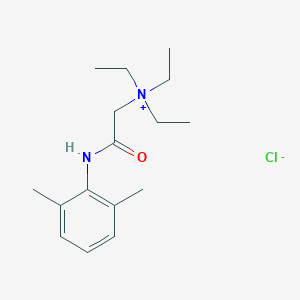

QX-314 chloride

Descripción

Propiedades

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O.ClH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPPOMUAOGMYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-03-9 | |

| Record name | Ammonium, triethyl((2,6-xylylcarbamoyl)methyl)-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

QX-314 Chloride: An In-depth Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

Abstract

QX-314 chloride is a quaternary ammonium derivative of the local anesthetic lidocaine. Due to its permanent positive charge, it is membrane-impermeable and, therefore, largely inactive when applied extracellularly to voltage-gated sodium channels. However, its unique mechanism of action, which allows for selective entry into specific neuronal populations through large-pore ion channels such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1), has made it an invaluable tool in neuropharmacology research. Once inside the cell, QX-314 effectively blocks voltage-gated sodium channels from the intracellular side, leading to a potent and long-lasting inhibition of neuronal excitability. This targeted action allows for the selective silencing of nociceptive neurons without affecting motor or other sensory modalities, offering a powerful approach for studying pain pathways and developing novel analgesic strategies. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental applications of this compound.

Chemical and Physical Properties

This compound, also known as N-Ethyllidocaine chloride, is a synthetic compound with well-defined chemical and physical characteristics.[1][2] These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride | [3][4] |

| Synonyms | QX 314 chloride, N-Ethyllidocaine chloride | [5][6] |

| Molecular Formula | C₁₆H₂₇ClN₂O | [1][5][7][8] |

| Molecular Weight | 298.85 g/mol | [4][7][8] |

| CAS Number | 5369-03-9 | [1][5][7][8] |

| Purity | ≥98% | [3][7] |

| Appearance | White solid | [4] |

| Solubility | Soluble in water (up to 100 mM) | [7] |

| Storage | Store at room temperature under desiccating conditions. The product can be stored for up to 12 months. | [1][2][7] |

Mechanism of Action: A Targeted Intracellular Blockade

The primary mechanism of action of this compound involves the intracellular blockade of voltage-gated sodium channels (NaVs).[9][10] Unlike its parent compound, lidocaine, the permanent positive charge of QX-314 prevents it from readily crossing the neuronal cell membrane.[11][12] This property is central to its utility as a selective neuronal inhibitor.

Entry into Neurons via Large-Pore Ion Channels

The key to QX-314's activity lies in its ability to enter neurons through the pores of certain ion channels, most notably TRPV1 and TRPA1.[11][13] These channels are predominantly expressed in nociceptive (pain-sensing) neurons. When activated by their respective agonists (e.g., capsaicin for TRPV1, mustard oil or cinnamaldehyde for TRPA1), the pores of these channels open to a sufficient diameter to allow the passage of QX-314 into the cytoplasm.[11][13] Interestingly, some local anesthetics, including lidocaine and bupivacaine, can also act as agonists for TRPV1 and TRPA1 channels, facilitating the entry of co-administered QX-314.

Intracellular Blockade of Voltage-Gated Sodium Channels

Once inside the neuron, QX-314 binds to a site on the intracellular side of voltage-gated sodium channels, similar to the binding site of conventional local anesthetics.[10] This binding stabilizes the inactivated state of the sodium channel, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[12] This leads to a potent and long-lasting inhibition of neuronal excitability. The block is use-dependent, meaning it is more pronounced in neurons that are firing at higher frequencies.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro Efficacy

| Parameter | Value | Cell Type/Condition | Reference |

| Estimated IC₅₀ (Intracellular) | ~57 µM | Naᵥ1.7 and Naᵥ1.1 channels | [5] |

| IC₅₀ (Extracellular) | 2.0 ± 0.3 mM | HEK293 cells expressing Naᵥ1.7 | [2] |

| Effective Intracellular Concentration | 1 mM | Rat CA1 pyramidal neurons (for action potential block) | |

| Effective Intracellular Concentration | 5 mM | Rat hippocampal neurons (for blocking specific currents) | [13] |

| Effective Intracellular Concentration | 10 µM | GH₃ cells (progressive decline in INa amplitude) | [5] |

| Effective Intracellular Concentration | 20 mM | Rat hippocampal slices (for blocking Na⁺ conductances) |

Note: The intracellular IC₅₀ is estimated based on a study comparing QX-314 to a novel compound, BW-031, which had an IC₅₀ of 9.5 µM and was ~6-fold more potent than QX-314.[5]

Table 2: In Vivo Efficacy and Properties

| Parameter | Value | Animal Model/Assay | Reference |

| EC₅₀ (IVRA) | 0.15 ± 0.02% | Rat tail intravenous regional anesthesia | [10] |

| Effective Concentration (Sensory Block) | 10, 30, and 70 mM | Guinea pig intradermal wheal assay, mouse tail-flick test | |

| Effective Concentration (Motor Block) | 10, 30, and 70 mM | Mouse sciatic nerve blockade model | |

| Duration of Sensory Block (70 mM QX-314) | 540 ± 134 min | Mouse tail-flick test | |

| Duration of Motor Block (70 mM QX-314) | 282 ± 113 min | Mouse sciatic nerve blockade model | |

| Duration of Nociceptive Block (0.2% QX-314 + 1% Lidocaine) | ~1.5 hours | Rat subcutaneous injection | [6] |

| Duration of Nociceptive Block (0.2% QX-314 + 2% Lidocaine) | ~9 hours | Rat perisciatic nerve injection | [6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the intracellular application of this compound to a single neuron using the whole-cell patch-clamp technique to study its effects on ion channels and neuronal excitability.

4.1.1. Preparation of Intracellular Solution with this compound

-

Prepare a potassium-based or cesium-based intracellular solution appropriate for the target neurons and the specific ion channels under investigation. A common potassium-based solution contains (in mM): 130 K-Gluconate, 5 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP.

-

Adjust the pH of the solution to 7.2-7.4 using KOH.

-

Measure and adjust the osmolarity to be slightly lower (10-20 mOsm) than the extracellular solution.

-

Dissolve this compound directly into the intracellular solution to the desired final concentration (typically ranging from 1 to 10 mM).

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Aliquot the solution and store at -20°C. Thaw and keep on ice on the day of the experiment.

4.1.2. Whole-Cell Patch-Clamp Recording Procedure

-

Prepare acute brain slices or cultured neurons according to standard laboratory procedures.

-

Transfer the preparation to the recording chamber of an upright or inverted microscope equipped with differential interference contrast (DIC) optics and a perfusion system.

-

Continuously perfuse the preparation with oxygenated artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

-

Back-fill the patch pipette with the QX-314-containing intracellular solution.

-

Under visual guidance, approach a target neuron with the patch pipette while applying positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration. This allows the QX-314 in the pipette to diffuse into the cell.

-

Monitor the blockade of voltage-gated sodium channels by observing the diminishment or complete abolition of action potentials in current-clamp mode or sodium currents in voltage-clamp mode. The onset of the block is typically progressive over several minutes as the QX-314 equilibrates within the cell.

References

- 1. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. scientifica.uk.com [scientifica.uk.com]

- 6. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drexel.edu [drexel.edu]

- 11. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - UCL Discovery [discovery.ucl.ac.uk]

- 12. Patch Clamp Protocol [labome.com]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

QX-314 Chloride: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-314 chloride is a quaternary ammonium derivative of the local anesthetic lidocaine.[1][2] Its unique chemical structure, featuring a permanent positive charge, renders it membrane impermeable.[1][2][3] This characteristic is central to its mechanism of action and its potential for developing targeted analgesics. Unlike traditional local anesthetics that readily diffuse across cell membranes, QX-314's access to its intracellular target, the voltage-gated sodium channel, is restricted. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, the necessary pathways for its activity, and the experimental methodologies used to elucidate these functions.

Core Mechanism: Intracellular Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of QX-314 is the blockade of voltage-gated sodium (NaV) channels from the intracellular side of the neuronal membrane.[3][4] When applied externally, QX-314 is generally ineffective at blocking these channels due to its inability to cross the lipid bilayer.[3][4] However, once inside the neuron, it binds to the local anesthetic binding site within the pore of NaV channels, effectively inhibiting the influx of sodium ions that is critical for the generation and propagation of action potentials.[4][5] This leads to a disruption of neuronal signaling and, in the context of nociceptive neurons, analgesia.

The blockade of NaV channels by intracellular QX-314 is highly use-dependent.[4] This means that the channels are more susceptible to blockade when they are in the open state, which occurs during neuronal activity.[4] QX-314 enters the open channel pore and becomes trapped when the channel closes, prolonging the refractory period and preventing further firing.[4]

The Critical Role of TRP Channels for Intracellular Access

For QX-314 to exert its effect, it must first gain entry into the neuron. This is primarily achieved through the pores of specific Transient Receptor Potential (TRP) channels, most notably TRPV1 (Transient Receptor Potential Vanilloid 1) and, to some extent, TRPA1 (Transient Receptor Potential Ankrin 1).[4][6] These channels are non-selective cation channels with pores large enough to allow the passage of QX-314.[4][7][8]

TRPV1 channels are predominantly expressed in nociceptive (pain-sensing) neurons and are activated by various noxious stimuli, including heat, low pH (acid), and capsaicin, the pungent component of chili peppers.[5][9] Co-application of a TRPV1 agonist with QX-314 facilitates the entry of QX-314 into these specific neurons, leading to a selective blockade of nociceptive signaling without affecting motor or other sensory neurons that do not express TRPV1.[4][5] This targeted action is a key area of interest for the development of novel analgesics with reduced side effects.[3]

The permeation of QX-314 through TRPV1 channels does not appear to require "pore dilation," a phenomenon previously suggested for this channel, and can occur through the standard, open conformation of the pore.[7][8]

Biphasic Effects on TRPV1 Channels

Interestingly, QX-314 itself can directly interact with TRPV1 channels in a concentration-dependent manner. At lower, micromolar concentrations, QX-314 can act as an inhibitor of capsaicin-evoked TRPV1 currents.[9] Conversely, at higher, millimolar concentrations, QX-314 can directly activate TRPV1 channels.[9] This biphasic effect adds a layer of complexity to its pharmacological profile and may contribute to some of the irritant properties observed in certain in vivo applications.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interactions of QX-314 with its primary targets.

| Target Channel | Species | Cell Type | Parameter | Value | Reference |

| Voltage-Gated Sodium Channels (NaV) | Rat | Vagus Nerve C-fibers | IC50 (High-frequency stimulation) | 350 µM | [10] |

| Voltage-Gated Sodium Channels (NaV) | Rat | Vagus Nerve C-fibers | IC50 (Low-frequency stimulation) | 9000 µM | [10] |

| Transient NaV Current (INa(T)) | Pituitary Tumor Cells (GH3) | IC50 (Extracellular application) | 93 µM | [11] | |

| Late NaV Current (INa(L)) | Pituitary Tumor Cells (GH3) | IC50 (Extracellular application) | 42 µM | [11] | |

| NaV1.7 | Human | HEK293 Cells | IC50 (External application) | 2.0 ± 0.3 mM | [12] |

| TRPV1 (inhibition of capsaicin-evoked currents) | Xenopus laevis oocytes | IC50 | 8.0 ± 0.6 µM | [9] | |

| Hyperpolarization-activated cation current (Ih) | Pituitary Tumor Cells (GH3) | IC50 (Extracellular application) | 68 µM | [11] | |

| Erg-mediated K+ current (IK(erg)) | Pituitary Tumor Cells (GH3) | IC50 (Extracellular application) | 73 µM | [11] |

| Effect | Species | Preparation | Concentration of QX-314 | Observation | Reference |

| TRPV1 Activation | Xenopus laevis oocytes | 10 mM | 0.4 ± 0.1% of normalized peak activation | [9] | |

| TRPV1 Activation | Xenopus laevis oocytes | 30 mM | 3.5 ± 1.3% of normalized peak activation | [9] | |

| TRPV1 Activation | Xenopus laevis oocytes | 60 mM | 21.5 ± 6.9% of normalized peak activation | [9] | |

| Intracellular Accumulation via TRPV1 | Rat | Dorsal Root Ganglion Neurons | Co-application with capsaicin | 50-100 µM | [7][8] |

| Block of Inactivating Na+ channels | Lamprey | Dissociated Spinal Neurons | 0.2 mM (intracellular) | Effective block | [13] |

| No effect on Ca2+ channels | Lamprey | Dissociated Spinal Neurons | 0.2 mM and 0.5 mM (intracellular) | No effect | [13] |

| Reduction of Ca2+ current (ICa) | Lamprey | Dissociated Spinal Neurons | 10 mM (intracellular) | Marked reduction | [13] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

A primary technique for studying the effects of QX-314 on ion channels is the whole-cell patch-clamp method.

Objective: To measure ionic currents across the cell membrane of a single neuron and assess the effect of QX-314.

General Methodology:

-

Cell Preparation: Neurons, such as those from the dorsal root ganglion (DRG), are dissociated and cultured on coverslips.[5] For studies on specific channel subtypes, human embryonic kidney (HEK293) cells heterologously expressing the channel of interest (e.g., NaV1.7) are often used.[12]

-

Pipette Solution: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular ionic composition. For intracellular application of QX-314, it is included in this pipette solution at a known concentration (e.g., 1 mM).[2] The pipette solution for current-clamp experiments typically contains (in mM): 145 K-gluconate, 2 MgCl2, 1 CaCl2, 10 EGTA, 5 HEPES, and 5 K2ATP, with pH adjusted to 7.3–7.4 with KOH.[14]

-

External Solution: The coverslip with the cells is placed in a recording chamber and perfused with an external solution that mimics the extracellular environment. The extracellular solution for current-clamp experiments may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.[14]

-

Seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal. A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration, which allows for electrical access to the cell's interior and diffusion of the pipette solution (containing QX-314) into the cytoplasm.

-

Voltage and Current Clamp: In voltage-clamp mode, the membrane potential is held at a specific level, and the currents flowing through the ion channels are measured. To study NaV channels, the cell is typically held at a negative potential (e.g., -70 mV) and then depolarized to various test potentials to elicit channel opening.[2] In current-clamp mode, the total membrane potential is measured, allowing for the study of action potential firing.

-

Data Acquisition and Analysis: The recorded currents or voltages are amplified, filtered, and digitized for analysis. The effects of QX-314 are quantified by measuring changes in current amplitude, channel kinetics (activation and inactivation), and action potential firing frequency.

In Vivo Models of Nociception

Objective: To assess the analgesic effects of QX-314 in living animals.

General Methodology:

-

Animal Models: Rodent models of inflammatory or neuropathic pain are commonly used. For instance, injection of complete Freund's adjuvant (CFA) can induce inflammatory pain, while chronic constriction injury (CCI) of the sciatic nerve can model neuropathic pain.[15]

-

Drug Administration: QX-314 is co-administered with a TRPV1 agonist (e.g., capsaicin or an acidic solution) via subcutaneous or perineural (adjacent to a nerve) injection at the site of pain.[15][16]

-

Behavioral Testing: Nociceptive responses are measured using various behavioral assays:

-

Mechanical Allodynia: The withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured.

-

Thermal Hyperalgesia: The latency to withdraw from a heat source (e.g., radiant heat) is assessed.

-

Motor Function: Motor coordination and strength can be evaluated using tests like the rotarod or grip strength tests to ensure the analgesic effect is not due to motor impairment.[3][15]

-

-

Data Analysis: The changes in withdrawal thresholds or latencies in response to the drug treatment are compared to control groups to determine the efficacy of QX-314 as an analgesic.

Visualizations

Caption: QX-314 enters nociceptive neurons via activated TRPV1 channels to block NaV channels intracellularly.

Caption: Workflow for investigating QX-314's mechanism from cellular electrophysiology to in vivo behavioral studies.

Conclusion

The mechanism of action of this compound is a compelling example of targeted pharmacology. Its reliance on specific ion channels, like TRPV1, for intracellular entry allows for the selective inhibition of neuronal populations, particularly those involved in nociception. This in-depth understanding, derived from detailed electrophysiological and in vivo studies, provides a solid foundation for the continued exploration of QX-314 and similar molecules in the development of next-generation analgesics. The biphasic effects on TRPV1 and the potential for some external blockade at high concentrations highlight the need for careful dose-response studies in any therapeutic application. Future research will likely focus on optimizing delivery strategies and further characterizing the interactions of QX-314 with other ion channels to fully harness its therapeutic potential while minimizing off-target effects.

References

- 1. This compound (N-Ethyllidocaine chloride), Na+ channel blocker (CAS 5369-03-9) | Abcam [abcam.com]

- 2. QX 314 chloride | Na+ channel Blocker | Hello Bio [hellobio.com]

- 3. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 5. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

- 8. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The quaternary lidocaine derivative, QX-314, exerts biphasic effects on transient receptor potential vanilloid subtype 1 channels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QX-314 inhibits ectopic nerve activity associated with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Co-Application of Eugenol and QX-314 Elicits the Prolonged Blockade of Voltage-Gated Sodium Channels in Nociceptive Trigeminal Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Permeability of QX-314 Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

QX-314 chloride, a quaternary derivative of lidocaine, is a membrane-impermeant cation that has garnered significant interest in pain research. Its inability to passively diffuse across the cell membrane provides a unique tool for the selective targeting of neurons. This technical guide delves into the core principles of QX-314 permeability, focusing on its primary route of entry into cells through large-pore ion channels, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. We present a comprehensive overview of the experimental data, detailed protocols for key assays, and a visualization of the underlying signaling pathway to facilitate further research and development in this area.

Introduction

QX-314 is a permanently charged molecule, a characteristic that renders it incapable of crossing the lipid bilayer of cell membranes via passive diffusion.[1][2] This property is central to its utility as a research tool and its potential as a therapeutic agent. When applied extracellularly, QX-314 has minimal effect on voltage-gated sodium channels (Nav), which are its primary intracellular targets.[2] However, when it gains access to the intracellular space, it effectively blocks these channels, leading to an inhibition of neuronal excitability. The key to harnessing the therapeutic potential of QX-314 lies in understanding and controlling its entry into specific cell populations.

Mechanism of Permeation: The Role of TRP Channels

The primary mechanism for QX-314 entry into cells is through the pores of large-conductance ion channels. Extensive research has identified the TRPV1 and TRPA1 channels as the principal gateways for QX-314 permeation.[3][4] These channels are predominantly expressed in nociceptive sensory neurons, the very cells responsible for transmitting pain signals.

TRPV1-Mediated Permeation

The TRPV1 channel, activated by stimuli such as capsaicin, heat, and protons, undergoes a conformational change that opens a large pore permeable to cations, including the relatively bulky QX-314 molecule.[5][6] The co-application of a TRPV1 agonist, like capsaicin, with extracellular QX-314 leads to the influx of QX-314 into TRPV1-expressing neurons.[5] Once inside, QX-314 blocks voltage-gated sodium channels from the cytoplasmic side, resulting in a selective silencing of these nociceptive neurons.[7]

TRPA1-Mediated Permeation

Similar to TRPV1, the TRPA1 channel, which is activated by a variety of irritants and inflammatory agents, can also serve as a conduit for QX-314.[4] The activation of TRPA1 channels in the presence of extracellular QX-314 facilitates its entry into the cell, leading to the same intracellular blockade of sodium channels.

Quantitative Data on QX-314 Permeability

The following tables summarize the key quantitative data related to the membrane permeability and activity of this compound.

| Parameter | Value | Cell Type | Channel | Reference |

| Relative Permeability (PQX-314/PCs) | 0.12 | Rat Dorsal Root Ganglion Neurons | TRPV1 | [6] |

| IC50 (External Inhibition) | 2.0 ± 0.3 mM | HEK293 | Nav1.7 | [8] |

Table 1: Permeability and Inhibitory Concentrations of QX-314

| Condition | Cell Viability | Cell Type | Reference |

| 30 mM QX-314 (TRPV1-expressing) | 48 ± 5% | HEK-293 | [9] |

| 30 mM QX-314 + TRPV1 Antagonist (TRPV1-expressing) | 81 ± 5% | HEK-293 | [9] |

Table 2: Cytotoxicity of QX-314 in TRPV1-Expressing Cells

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of QX-314 entry and action, as well as a typical experimental workflow for studying its effects.

Caption: Signaling pathway of TRPV1-mediated QX-314 entry and subsequent sodium channel blockade.

Caption: A typical experimental workflow for investigating the effects of QX-314.

Experimental Protocols

Cell Culture and Transfection of HEK293 Cells

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[10]

-

Splitting Cells: When cells reach 80-90% confluency, they are split. The culture medium is aspirated, and the cells are washed with phosphate-buffered saline (PBS). Cells are then detached using a brief incubation with 0.25% trypsin-EDTA. The trypsin is neutralized with complete medium, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh medium and re-plated at a lower density.[8]

-

Transient Transfection: For experiments requiring the expression of specific ion channels (e.g., TRPV1, Nav1.7), HEK293 cells are transiently transfected. One day prior to transfection, cells are seeded onto appropriate culture vessels. Plasmids encoding the desired channel(s) are mixed with a transfection reagent (e.g., Lipofectamine) in serum-free medium and incubated to allow for complex formation. The transfection mixture is then added to the cells. Experiments are typically performed 24-48 hours post-transfection.[11][12]

Patch-Clamp Electrophysiology

This protocol is designed to measure ionic currents through Nav1.7 and TRPV1 channels expressed in HEK293 cells.

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. For some experiments, this compound is added to the internal solution at the desired concentration.[4]

-

-

Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution.

-

A gigaohm seal is formed between the pipette and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.

-

-

Voltage Protocols:

-

Nav1.7 Activation: From a holding potential of -120 mV, cells are depolarized to various test potentials (e.g., -80 mV to +60 mV in 10 mV increments) for 50 ms.[13]

-

TRPV1 Activation: From a holding potential of -60 mV, voltage ramps from -100 mV to +100 mV are applied. Currents are evoked by the application of a TRPV1 agonist (e.g., 1 µM capsaicin) to the external solution.[14]

-

Ratiometric Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration in response to TRPV1 or TRPA1 activation.

-

Dye Loading:

-

HEK293 cells, plated on glass coverslips, are loaded with the ratiometric calcium indicator Fura-2 AM.

-

A stock solution of Fura-2 AM in DMSO is diluted in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to a final concentration of 2-5 µM.

-

Cells are incubated with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark.[5][15]

-

After loading, cells are washed with the salt solution to remove extracellular dye and allowed to de-esterify for at least 30 minutes.[15]

-

-

Imaging:

-

Coverslips are mounted on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

-

The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

-

A baseline ratio is established before applying agonists (e.g., capsaicin for TRPV1, carvacrol for TRPA1) and/or QX-314.[16]

-

Flow Cytometry for Cytotoxicity Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis induced by QX-314.

-

Cell Treatment:

-

HEK293 cells expressing the channel of interest (e.g., TRPV1) are treated with various concentrations of QX-314 for a defined period (e.g., 24 hours).

-

-

Staining:

-

Data Acquisition and Analysis:

-

Stained cells are analyzed on a flow cytometer.

-

FITC and PI fluorescence are detected.

-

Cells are gated into four populations:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

The percentage of cells in each quadrant is quantified to determine the level of cytotoxicity.

-

Conclusion

The membrane permeability of this compound is fundamentally linked to the presence and activation of large-pore ion channels, most notably TRPV1 and TRPA1. This unique mechanism of entry allows for the targeted inhibition of specific neuronal populations, making QX-314 an invaluable tool in pain research. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of QX-314 and to design novel strategies for targeted drug delivery. A thorough understanding of its permeability characteristics is crucial for the continued development of this promising molecule.

References

- 1. Annexin V Staining Protocol [bdbiosciences.com]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of TRPV1-TRPA1 Interaction to the Single Channel Properties of the TRPA1 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brainvta.tech [brainvta.tech]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. kumc.edu [kumc.edu]

- 8. Basic Cell Culture Maintenance: Splitting Cells [protocols.io]

- 9. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Practical HEK293 Cell Culture & Gene-Editing Protocols | Ubigene [ubigene.us]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 13. nanion.de [nanion.de]

- 14. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]

- 15. moodle2.units.it [moodle2.units.it]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bosterbio.com [bosterbio.com]

The Impermeable Blocker That Gains Entry: A Technical Guide to QX-314 Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

QX-314 chloride, a quaternary derivative of lidocaine, stands as a pivotal tool in neuroscience research. Its defining characteristic is its general inability to cross cell membranes, rendering it a selective blocker of voltage-gated sodium channels only when introduced into the intracellular environment. This unique property has been ingeniously exploited to probe the function of specific neuronal populations. This technical guide provides an in-depth overview of the core attributes of QX-314, including its mechanism of action, physicochemical properties, and key experimental applications. We present a compilation of quantitative data, detailed experimental protocols for its use in seminal assays, and visual representations of its signaling pathways and experimental workflows to facilitate its effective application in research and drug development.

Core Concepts and Mechanism of Action

QX-314 is a permanently charged N-ethyl derivative of lidocaine.[1][2][3] This positive charge prevents it from passively diffusing across the lipid bilayer of cell membranes.[4][5] Consequently, when applied extracellularly, QX-314 has minimal effect on voltage-gated sodium channels, the primary targets of local anesthetics.[6][7] However, when present in the cytoplasm, it effectively blocks these channels from the inside, binding to a site within the channel pore and stabilizing the inactivated state, thus preventing the propagation of action potentials.[6][8]

A significant breakthrough in the application of QX-314 came with the discovery that it can gain intracellular access through the large pores of certain transient receptor potential (TRP) channels, most notably TRPV1 (transient receptor potential vanilloid 1) and, to some extent, TRPA1 (transient receptor potential ankyrin 1).[9][10][11] These channels are predominantly expressed in nociceptive (pain-sensing) neurons.[11] When activated by agonists such as capsaicin (for TRPV1) or in acidic conditions, these channels open a pathway for QX-314 to enter the neuron.[1][4][12] This targeted delivery system allows for the selective silencing of nociceptors, providing a powerful method for studying pain pathways and developing novel analgesic strategies.[13][14]

Physicochemical Properties

A clear understanding of the chemical and physical characteristics of this compound is essential for its proper handling and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride | [15] |

| Synonyms | QX 314 chloride, N-Ethyllidocaine chloride | [16][17] |

| Molecular Formula | C₁₆H₂₇ClN₂O | [15][16][17] |

| Molecular Weight | 298.85 g/mol | [15][16][17] |

| CAS Number | 5369-03-9 | [15][16][17] |

| Appearance | Solid | [17][18] |

| Purity | ≥98% | [15][19] |

| Solubility | Soluble to 100 mM in water | [15][19] |

| Storage | Store at room temperature | [15] |

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and effects of this compound from various experimental models.

Table 3.1: Inhibitory Concentrations (IC₅₀) and Effective Doses (ED₅₀)

| Parameter | Value | Species/Model | Comments | Reference |

| IC₅₀ (Transient Na⁺ Current) | 93 µM | GH3 cells (extracellular application) | - | [17] |

| IC₅₀ (Late Na⁺ Current) | 42 µM | GH3 cells (extracellular application) | - | [17] |

| IC₅₀ (Ih Current) | 68 µM | GH3 cells (extracellular application) | Hyperpolarization-activated cyclic nucleotide-gated channel | [17] |

| IC₅₀ (IK(erg) Current) | 73 µM | GH3 cells (extracellular application) | Ether-à-go-go-related gene potassium channel | [17] |

| IC₅₀ (C-spike amplitude, low frequency) | 9000 µM (9 mM) | Isolated rat vagus nerve (0.03 Hz stimulation) | Use-dependent inhibition | [3][20] |

| IC₅₀ (C-spike amplitude, high frequency) | 350 µM | Isolated rat vagus nerve (30 Hz stimulation) | Use-dependent inhibition | [3][20] |

| ED₅₀ (Neuroma Ectopic Nerve Activity) | 2.3 mg/kg | Rat sciatic nerve transection model | Intravenous administration | [3][20] |

| ED₅₀ (DRG Ectopic Nerve Activity) | 6.9 mg/kg | Rat sciatic nerve transection model | Intravenous administration | [3][20] |

Table 3.2: In Vivo Efficacy and Duration of Action

| Experimental Model | QX-314 Concentration/Dose | Co-administered Agent | Duration of Blockade | Comparison | Reference |

| Guinea Pig Intradermal Wheal Assay | 70 mM | None | Up to 650 ± 171 min | ~6 times longer than 70 mM lidocaine (100 ± 24 min) | [20][21] |

| Mouse Tail-Flick Test | 70 mM | None | Up to 540 ± 134 min | ~10 times longer than 70 mM lidocaine (50 ± 11 min) | [20][21] |

| Mouse Sciatic Nerve Blockade (Motor) | 70 mM | None | Up to 282 ± 113 min | ~12 times longer than 70 mM lidocaine (23 ± 10 min) | [20][21] |

| Rat Sciatic Nerve Blockade (Nociceptive) | 0.2% (5.8 mM) | 1% Lidocaine | ~2 hours | - | [7] |

| Rat Sciatic Nerve Blockade (Nociceptive) | 0.2% (5.8 mM) | 2% Lidocaine | ~9 hours | - | [7] |

| Mouse Tail-Flick Test | 2.5% | Capsaicin 0.1% | 360 min (median) | Onset reduced from 23 min to 4 min with capsaicin | [22] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing Intracellular QX-314 Effects

This protocol is adapted for recording from cultured dorsal root ganglion (DRG) neurons to assess the intracellular blockade of sodium channels by QX-314.

Solutions:

-

External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Bubble with 95% O₂ / 5% CO₂.

-

Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm. For blockade experiments, add 1-5 mM this compound to this solution.

Procedure:

-

Prepare cultured DRG neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with aCSF at 1.5-2 mL/min.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution (with or without QX-314).

-

Under microscopic guidance, approach a neuron with the pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

-

Record currents before and after the intracellular dialysis of QX-314 to observe the time-dependent block of sodium currents.

In Vivo Models of Nociception

This assay assesses thermal pain sensitivity.

Equipment:

-

Tail-flick analgesia meter with a radiant heat source.

-

Mouse restrainers.

Procedure:

-

Habituate the mice to the testing environment and restrainers for at least 30 minutes before the experiment.

-

Inject the test substance (e.g., QX-314 with or without a TRPV1 agonist) subcutaneously at the base of the tail.

-

At predetermined time points, place the mouse in the restrainer and position its tail over the radiant heat source.

-

Activate the heat source and measure the latency for the mouse to flick its tail away from the stimulus.

-

A cut-off time (typically 10-15 seconds) is used to prevent tissue damage.

-

An increase in tail-flick latency indicates an analgesic effect.

This model evaluates both sensory and motor blockade.

Procedure:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Make a small incision in the thigh to expose the sciatic nerve.

-

Inject the test solution (e.g., QX-314, lidocaine) adjacent to the nerve.

-

Suture the incision.

-

Motor function assessment: Observe for paralysis of the hind limb. A common test is the toe spread reflex.

-

Sensory function assessment: At various time points, assess the withdrawal response to a noxious stimulus (e.g., thermal stimulus with a radiant heat source or mechanical stimulus with von Frey filaments) applied to the plantar surface of the hind paw.

-

Record the onset and duration of both motor and sensory blockade.

This model assesses the local anesthetic effect on the cutaneous trunci muscle reflex.

Procedure:

-

Shave the dorsal skin of the guinea pig.

-

Inject the test substance intradermally to form a wheal.

-

At set intervals, apply a noxious stimulus (e.g., a pinprick) to the center of the wheal.

-

The absence of the cutaneous trunci muscle reflex (a twitch of the skin) indicates successful local anesthesia.

-

The duration of the blockade is the time until the reflex returns.

Signaling Pathways and Experimental Workflows

Signaling Pathway of QX-314 Action via TRPV1

Caption: QX-314 enters nociceptors via activated TRPV1 channels to block sodium channels intracellularly.

Experimental Workflow for In Vivo Analgesia Testing

Caption: Workflow for assessing the analgesic effects of QX-314 in an in vivo model.

Logical Relationship of QX-314's Selective Action

Caption: Logical diagram illustrating the basis of QX-314's selective neuronal blockade.

Conclusion

This compound is an invaluable research tool that offers a unique approach to selectively modulating neuronal activity. Its membrane impermeability, coupled with its ability to enter neurons through specific TRP channels, provides a mechanism for targeted sodium channel blockade that is not achievable with traditional local anesthetics. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and utilizing QX-314 in their studies of ion channel function, nociception, and the development of next-generation analgesics.

References

- 1. diacomp.org [diacomp.org]

- 2. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Multiple open channel states revealed by lidocaine and QX-314 on rat brain voltage-dependent sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Sciatic Nerve Cuffing Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]

- 9. protocols.io [protocols.io]

- 10. youtube.com [youtube.com]

- 11. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Comparison of the transport of QX-314 through TRPA1, TRPM8, and TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. web.mousephenotype.org [web.mousephenotype.org]

- 16. Tail Flick Test [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. QX-314 inhibits ectopic nerve activity associated with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Action of QX-314 Chloride: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular mechanisms of QX-314 chloride, a quaternary derivative of lidocaine. Due to its permanent positive charge, QX-314 is membrane-impermeant, a characteristic that has been exploited to achieve selective blockade of specific neuron populations. This document consolidates key quantitative data, details common experimental protocols, and visualizes the critical pathways and workflows associated with the study of this compound.

Core Mechanism of Action: Intracellular Blockade of Voltage-Gated Sodium Channels

The primary intracellular action of QX-314 is the blockade of voltage-gated sodium channels (NaV) from the cytoplasmic side.[1] Unlike its parent compound, lidocaine, which can passively diffuse across the cell membrane, QX-314 requires a conduit to enter the intracellular space.[2] Once inside, it binds to a site within the pore of NaV channels, effectively inhibiting the generation and propagation of action potentials.[3] This blockade is use-dependent, meaning it is more pronounced in frequently firing neurons.[4]

Cellular Entry: A Tale of Two Channels

The selective action of QX-314 on specific neuronal populations, particularly nociceptors, is primarily attributed to its entry through large-pore, non-selective cation channels of the Transient Receptor Potential (TRP) family.

TRPV1-Mediated Entry

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and thermal sensation, is the most well-documented portal for QX-314 entry.[1] Co-application of QX-314 with TRPV1 agonists, such as capsaicin, leads to the opening of the TRPV1 channel pore, allowing the larger QX-314 molecule to permeate into the neuron.[1][2] This targeted delivery system effectively silences TRPV1-expressing nociceptors without affecting motor neurons or other sensory neurons that lack this channel.

TRPA1-Mediated Entry

More recent evidence has demonstrated that the Transient Receptor Potential Ankyrin 1 (TRPA1) channel can also facilitate the intracellular entry of QX-314.[1] Similar to the TRPV1-dependent mechanism, activation of TRPA1 channels by agonists allows for the permeation of QX-314, leading to the subsequent blockade of intracellular targets.

Quantitative Data: A Comparative Overview

The following tables summarize the key quantitative parameters related to the intracellular action of this compound on various ion channels.

| Target Ion Channel | IC50 Value (μM) | Cell Type/Expression System | Notes | Reference |

| Transient Na+ Current (INa(T)) | 93 | GH3 cells | Extracellular application | [5] |

| Late Na+ Current (INa(L)) | 42 | GH3 cells | Extracellular application | [5] |

| Hyperpolarization-activated cation current (Ih) | 68 | GH3 cells | Extracellular application | [5] |

| erg-mediated K+ current (IK(erg)) | 73 | GH3 cells | Extracellular application | [5] |

| Capsaicin-evoked TRPV1 currents | 8.0 ± 0.6 | Xenopus laevis oocytes | Inhibition at sub-activating concentrations | [6] |

| Use-dependent C-spike inhibition (0.03 Hz) | 9000 (4600-18,000) | Isolated rat vagus nerve | [7] | |

| Use-dependent C-spike inhibition (30 Hz) | 350 (290-420) | Isolated rat vagus nerve | [7] |

| Parameter | Concentration | Effect | Cell Type | Reference |

| Intracellular QX-314 | 10 μM | Decrease in INa(T) amplitude and increased inactivation | GH3 cells | [5] |

| Extracellular QX-314 | 300 μM | Significant acceleration of INa(T) inactivation | GH3 cells | [5] |

| Intracellular QX-314 (bromide salt) | 10 mM | High-threshold Ca2+ current reduced to 20% of control | Acutely isolated rat hippocampal CA1 pyramidal cells | [8] |

| Intracellular QX-314 (chloride salt) | 10 mM | Low-threshold (T-type) Ca2+ currents reduced to < 45% of control | Acutely isolated rat hippocampal CA1 pyramidal cells | [8] |

| Intracellular QX-314 | 0.2 mM | Inactivating Na+ channels blocked with no effect on Ca2+ channels | Dissociated lamprey neurons | |

| Intracellular QX-314 | 10 mM | Marked reduction of I(Ca) | Dissociated lamprey neurons | |

| QX-314 Activation of TRPV1 | 10, 30, 60 mM | 0.4 ± 0.1%, 3.5 ± 1.3%, and 21.5 ± 6.9% of normalized peak activation, respectively | Xenopus laevis oocytes | [6] |

| QX-314-induced Cytotoxicity | 30 mM | Viable cells reduced to 48 ± 5% | hTRPV1-expressing HEK-293 cells | [9] |

| Amelioration of Cytotoxicity by TRPV1 antagonist | 30 mM QX-314 + antagonist | Viable cells increased to 81 ± 5% | hTRPV1-expressing HEK-293 cells | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are outlines of common protocols used to investigate the intracellular action of QX-314.

Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Blockade

This protocol is designed to measure the effect of intracellularly applied QX-314 on voltage-gated sodium currents.

1. Cell Preparation:

-

Culture cells expressing the desired NaV channel subtype (e.g., HEK-293 cells stably expressing NaV1.7) on glass coverslips.

-

Use standard cell culture conditions until cells reach 70-80% confluency.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

QX-314 Containing Internal Solution: Add this compound to the internal solution at the desired final concentration (e.g., 5-10 mM).

3. Recording Procedure:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Fill the pipette with the QX-314 containing internal solution.

-

Approach a cell with the pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow QX-314 to diffuse into the cell for several minutes before recording.

-

Apply voltage protocols to elicit sodium currents. A typical protocol involves holding the cell at -120 mV and stepping to various depolarizing potentials (e.g., -80 to +60 mV in 10 mV increments).

-

To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).

4. Data Analysis:

-

Measure the peak inward sodium current at each voltage step.

-

Plot current-voltage (I-V) relationships.

-

For use-dependent block, plot the normalized peak current against the pulse number.

Ratiometric Calcium Imaging with Fura-2 AM

This protocol measures changes in intracellular calcium concentration, which can be indicative of TRP channel activation by QX-314 or other agonists.

1. Cell Preparation:

-

Plate cells (e.g., HEK-293 cells expressing TRPV1 or TRPA1) on glass-bottom dishes.

2. Fura-2 AM Loading:

-

Prepare a Fura-2 AM stock solution (e.g., 1 mM in DMSO).

-

Dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., HBSS) to a final concentration of 2-5 μM.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

-

Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells.

3. Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately with light at 340 nm and 380 nm.

-

Capture the fluorescence emission at ~510 nm.

-

Record a baseline fluorescence ratio (F340/F380) before applying any compounds.

-

Perfuse the cells with a solution containing the test compound (e.g., QX-314, capsaicin).

-

Continue to record the fluorescence ratio to monitor changes in intracellular calcium.

4. Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

Flow Cytometry for Cytotoxicity Assessment

This protocol quantifies the percentage of viable and non-viable cells after treatment with QX-314, often to assess TRPV1-mediated cytotoxicity.

1. Cell Treatment:

-

Plate cells (e.g., HEK-293 cells with and without hTRPV1 expression) in multi-well plates.

-

Treat the cells with various concentrations of QX-314 for a specified duration (e.g., 24 hours). Include untreated control wells.

2. Cell Harvesting and Staining:

-

Detach the cells from the plate using a non-enzymatic cell dissociation solution.

-

Transfer the cell suspension to flow cytometry tubes.

-

Centrifuge the cells and resuspend them in a binding buffer.

-

Add a viability dye, such as Propidium Iodide (PI), to the cell suspension. PI is excluded by live cells but can enter and stain the DNA of dead cells.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the cells with an appropriate laser (e.g., 488 nm for PI).

-

Measure the fluorescence emission in the appropriate channel (e.g., >600 nm for PI).

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Quantify the percentage of PI-positive (dead) and PI-negative (live) cells in each sample.

4. Data Analysis:

-

Compare the percentage of dead cells in the QX-314 treated groups to the untreated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: QX-314 entry via TRPV1 and subsequent NaV channel blockade.

Caption: Experimental workflow for whole-cell patch-clamp recording.

Caption: Workflow for assessing cytotoxicity using flow cytometry.

This guide serves as a foundational resource for understanding and investigating the intracellular actions of this compound. The provided data, protocols, and visualizations are intended to facilitate further research and development in the fields of sensory neuroscience and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Attributes | Graphviz [graphviz.org]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. flowchart - Can you build reusable styles in GraphViz? - Stack Overflow [stackoverflow.com]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [en.bio-protocol.org]

The Dual Role of QX-314 Chloride in Targeting TRPV1 Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate relationship between the quaternary lidocaine derivative, QX-314 chloride, and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. QX-314, a permanently charged molecule, is generally membrane-impermeable. However, its interaction with TRPV1 provides a unique mechanism for selectively targeting and silencing nociceptive neurons, offering a promising avenue for the development of novel analgesics. This document outlines the core mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

The interaction between QX-314 and TRPV1 channels is multifaceted and concentration-dependent. At its core, the mechanism relies on the ability of TRPV1 channels, when activated, to act as a conduit for the entry of the otherwise membrane-impermeable QX-314 into the neuron. Once inside, QX-314 exerts its primary effect by blocking voltage-gated sodium channels (NaV) from the intracellular side, thereby inhibiting action potential generation and propagation in nociceptive neurons.[1][2][3][4][5][6][7][8][9]

Interestingly, QX-314 exhibits a biphasic effect on TRPV1 channels themselves. At lower, micromolar concentrations, it acts as an inhibitor of capsaicin-evoked TRPV1 currents.[10] Conversely, at higher, millimolar concentrations, QX-314 can directly activate TRPV1 channels, further facilitating its own entry.[10][11] This direct activation involves the intracellular vanilloid-binding domain of the TRPV1 channel.[11][12]

The permeation of QX-314 through the TRPV1 pore has been shown to be direct and does not necessitate "pore dilation" or the involvement of downstream signaling pathways like pannexin channels.[1][2][4][5][6] The co-application of QX-314 with a TRPV1 agonist, such as capsaicin or even lidocaine itself, produces a long-lasting and selective inhibition of nociceptive neurons.[1][13]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies investigating the interaction between QX-314 and TRPV1 channels.

| Parameter | Value | Species/Cell Line | Experimental Condition | Reference |

| TRPV1 Inhibition | ||||

| IC₅₀ for inhibition of capsaicin-evoked TRPV1 currents | 8.0 ± 0.6 µM | Xenopus laevis oocytes expressing TRPV1 | Two-electrode voltage clamp | [10] |

| TRPV1 Activation | ||||

| Concentration for activation | 5 mM and 30 mM | Human embryonic kidney 293 (HEK-293) cells expressing hTRPV1 | Patch clamp and ratiometric calcium imaging | [11] |

| Normalized peak activation at 10 mM | 0.4 ± 0.1% | Xenopus laevis oocytes expressing TRPV1 | Two-electrode voltage clamp | [10] |

| Normalized peak activation at 30 mM | 3.5 ± 1.3% | Xenopus laevis oocytes expressing TRPV1 | Two-electrode voltage clamp | [10] |

| Normalized peak activation at 60 mM | 21.5 ± 6.9% | Xenopus laevis oocytes expressing TRPV1 | Two-electrode voltage clamp | [10] |

| Permeation and Intracellular Accumulation | ||||

| Relative permeability (PQX-314/PCs) | 0.12 | Heterologously expressed and native rat dorsal root ganglion (DRG) neurons | Patch clamp with external QX-314 | [1][2][5][6] |

| Intracellular accumulation | 50–100 µM | Rat DRG neurons | Maintained co-application with capsaicin | [1][2][4][6] |

| In Vivo Analgesia | ||||

| Duration of peripheral nociceptive blockade (70 mM QX-314) | 650 ± 171 min | Guinea pig intradermal wheal assay | In vivo local anesthesia model | [14][15] |

| Duration of sensory blockade (70 mM QX-314) | 540 ± 134 min | Mouse tail-flick test | In vivo local anesthesia model | [14][15] |

| Duration of motor blockade (70 mM QX-314) | 282 ± 113 min | Mouse sciatic nerve model | In vivo local anesthesia model | [14][15] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of QX-314 Action via TRPV1

The following diagram illustrates the proposed signaling pathway for QX-314-mediated inhibition of neuronal activity through TRPV1 channels.

Caption: Signaling pathway of QX-314 entry via TRPV1 and subsequent NaV channel blockade.

Experimental Workflow for Assessing QX-314 Effects

This diagram outlines a typical experimental workflow to investigate the effects of QX-314 on TRPV1-expressing neurons.

Caption: A typical experimental workflow for studying QX-314's effects on TRPV1-expressing cells.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV Current Inhibition

This protocol is adapted from studies investigating the intracellular blockade of NaV channels by QX-314 following its entry through TRPV1.[5][11][12]

Objective: To measure the inhibition of voltage-gated sodium currents by extracellularly applied QX-314 in the presence of a TRPV1 agonist.

Cell Preparation:

-

Culture dorsal root ganglion (DRG) neurons or a cell line (e.g., HEK-293) stably expressing both a voltage-gated sodium channel (e.g., NaV1.7) and TRPV1.

-

Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

Agonist and Drug Solutions: Prepare stock solutions of capsaicin (e.g., 10 mM in ethanol) and this compound (e.g., 1 M in water). Dilute to final concentrations in the external solution on the day of the experiment (e.g., 1 µM capsaicin, 5 mM QX-314).

Recording Procedure:

-

Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette with a resistance of 2-5 MΩ when filled with the internal solution.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Record baseline NaV currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms). To assess use-dependent block, a train of depolarizations at a specific frequency (e.g., 10 Hz) can be applied.

-

Co-apply the external solution containing the TRPV1 agonist (capsaicin) and QX-314 via a perfusion system.

-

Continuously record NaV currents using the same voltage protocol to observe the time course of inhibition.

-

After a stable block is achieved, wash out the drugs with the standard external solution to test for the reversibility of the block.

Data Analysis:

-

Measure the peak amplitude of the NaV current for each voltage step before and after drug application.

-

Plot the current-voltage (I-V) relationship.

-

For use-dependency, plot the normalized peak current against the pulse number in the train.

Ratiometric Calcium Imaging for TRPV1 Activation

This protocol is based on methods used to assess the direct activation of TRPV1 by QX-314.[10][11][12]

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to QX-314 application as an indicator of TRPV1 channel activation.

Cell Preparation:

-

Culture HEK-293 cells transiently or stably expressing TRPV1 on glass-bottom dishes.

-

Incubate the cells with a ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological buffer for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's protocol.

-

Wash the cells with the physiological buffer to remove excess dye and allow for de-esterification.

Solutions:

-

Physiological Buffer (e.g., Tyrode's solution in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Drug Solutions: Prepare stock solutions of QX-314 and a positive control (e.g., capsaicin) and dilute to final concentrations in the physiological buffer.

Imaging Procedure:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., alternating excitation at 340 nm and 380 nm for Fura-2).

-

Acquire baseline fluorescence images.

-

Apply QX-314 at various concentrations (e.g., 1 mM, 10 mM, 30 mM) using a perfusion system.

-

Continuously record fluorescence images during and after drug application.

-

At the end of the experiment, apply a known TRPV1 agonist like capsaicin as a positive control, followed by a TRPV1 antagonist like capsazepine to confirm the specificity of the response.

Data Analysis:

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., F340/F380) for individual cells over time.

-

The change in this ratio is proportional to the change in [Ca²⁺]i.

-

Plot the time course of the fluorescence ratio to visualize the cellular response to QX-314.

-

Quantify the peak response for each concentration to generate a dose-response curve.

Conclusion

The interaction between this compound and TRPV1 channels represents a paradigm for the targeted delivery of therapeutics to specific neuronal populations. By leveraging the conditional permeability of the TRPV1 channel, QX-314 can be introduced into nociceptors to produce a long-lasting and selective analgesia. The biphasic nature of its interaction with TRPV1, acting as both an inhibitor and an activator in a concentration-dependent manner, adds a layer of complexity that warrants further investigation. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon this promising therapeutic strategy. Future work may focus on optimizing the delivery of QX-314 and similar molecules, potentially in combination with other TRPV1 modulators, to achieve even greater efficacy and clinical utility in the management of pain.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 4. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. External QX-314 inhibits evoked cranial primary afferent synaptic transmission independent of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The quaternary lidocaine derivative, QX-314, exerts biphasic effects on transient receptor potential vanilloid subtype 1 channels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

QX-314 Chloride: A Technical Review of its Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

QX-314 chloride is a quaternary ammonium derivative of lidocaine and a potent, membrane-impermeable blocker of voltage-gated sodium channels (Na+). Its unique property of being permanently charged at physiological pH prevents it from passively diffusing across cell membranes. This characteristic has been exploited in novel research avenues, particularly for achieving selective blockade of nociceptive neurons. This in-depth technical guide provides a comprehensive review of the literature on this compound, focusing on its mechanism of action, pharmacological properties, and experimental applications. Quantitative data are summarized in structured tables, key experimental protocols are detailed, and signaling pathways and experimental workflows are visualized using diagrams.

Physicochemical Properties and Formulations

This compound is a synthetic compound with the following properties:

| Property | Value | Reference |

| Molecular Weight | 298.85 g/mol | |

| Molecular Formula | C₁₆H₂₇N₂OCl | |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in water | [2] |

| Storage | Room temperature | [2] |

| CAS Number | 5369-03-9 |

Mechanism of Action

Sodium Channel Blockade

As a quaternary derivative of lidocaine, QX-314 blocks voltage-gated sodium channels from the intracellular side, similar to its parent compound.[3] However, its permanent positive charge prevents it from crossing the cell membrane.[2][3][4] Therefore, when applied extracellularly, it is generally considered inactive.[5] Intracellular application of QX-314 leads to a potent, use-dependent block of sodium channels, meaning the block is more pronounced in frequently firing neurons.[5][6] This is because QX-314 can only enter and bind to the open state of the sodium channel pore.[5]

Entry into Neurons via TRP Channels

A significant breakthrough in the application of QX-314 was the discovery that it can be introduced into specific neuron populations, particularly nociceptors, through the large pores of Transient Receptor Potential (TRP) channels.[5]

-

TRPV1 (Transient Receptor Potential Vanilloid 1): The capsaicin receptor, TRPV1, is predominantly expressed in nociceptive sensory neurons.[7] When activated by agonists like capsaicin or even by acidic conditions, the TRPV1 channel pore opens and is large enough to allow the passage of QX-314 into the cell.[5][8][9] This allows for the selective blockade of pain-sensing neurons without affecting other sensory or motor neurons.[7][9]

-

TRPA1 (Transient Receptor Potential Cation Channel, Subfamily A, Member 1): Similar to TRPV1, the TRPA1 channel, which is sensitive to irritants like mustard oil and carvacrol, can also serve as a conduit for QX-314 entry.[8]

The following diagram illustrates the proposed mechanism of QX-314 entry and action:

References

- 1. This compound (N-Ethyllidocaine chloride), Na+ channel blocker (CAS 5369-03-9) | Abcam [abcam.com]

- 2. QX 314 bromide | Na+ channel Blocker | Hello Bio [hellobio.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. QX 314 chloride | Na+ channel Blocker | Hello Bio [hellobio.com]

- 5. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 6. Inhibition of brain cell excitability by lidocaine, QX314, and tetrodotoxin: a mechanism for analgesia from infused local anesthetics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for QX-314 Chloride in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-314 chloride is a permanently charged quaternary derivative of lidocaine, widely utilized in electrophysiological studies as a membrane-impermeable blocker of voltage-gated sodium channels (Nav).[1][2] Its positive charge prevents it from crossing the cell membrane, making it an invaluable tool for intracellular application via a patch pipette to selectively block sodium channels from the cytoplasmic side.[1][2] This property allows for the isolation of other ionic currents and the investigation of neuronal excitability in the recorded cell without affecting surrounding neurons. Furthermore, QX-314 can be introduced into specific neuronal populations, such as nociceptors, through large-pore channels like TRPV1 and TRPA1, enabling targeted silencing of these cells.[1]

This document provides detailed protocols and application notes for the use of this compound in whole-cell patch clamp experiments, including solution recipes, experimental procedures for voltage-clamp and current-clamp recordings, and troubleshooting guidelines.

Quantitative Data Summary

The effective concentration of this compound for blocking voltage-gated sodium channels can vary depending on the cell type and experimental goals. The following table summarizes commonly used concentrations and their observed effects.

| Concentration | Application | Observed Effect | Reference(s) |

| 50 µM | Intracellular | Blockade of spiking in neurons. | [3] |